L-Cysteinyl-L-phenylalanine
Description
L-Cysteinyl-L-phenylalanine is a dipeptide composed of the amino acids L-cysteine and L-phenylalanine linked via a peptide bond. Cysteine contributes a thiol (-SH) group, enabling redox reactivity and disulfide bond formation, whereas phenylalanine provides an aromatic side chain. This dipeptide is primarily used in biochemical research, as evidenced by supplier listings (e.g., CAS 650610-31-4) .
Properties
CAS No. |
72704-23-5 |
|---|---|
Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c13-9(7-18)11(15)14-10(12(16)17)6-8-4-2-1-3-5-8/h1-5,9-10,18H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1 |
InChI Key |
XZFYRXDAULDNFX-UWVGGRQHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-phenylalanine can be synthesized through peptide bond formation between L-cysteine and L-phenylalanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure efficient synthesis and high product quality .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, leading to the formation of cystine derivatives.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of disulfide-linked cystine derivatives.
Reduction: Regeneration of free thiol groups in L-cysteine.
Substitution: Formation of acylated or alkylated derivatives of the peptide.
Scientific Research Applications
L-Cysteinyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-phenylalanine involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the phenylalanine moiety can interact with aromatic amino acid receptors and transporters, affecting neurotransmitter synthesis and metabolism .
Comparison with Similar Compounds
Structural and Molecular Properties
Table 1: Structural Comparison
Key Differences :
Physical Properties
Table 2: Physical Properties
Insights :
- This compound likely has a higher melting point than its constituent amino acids due to increased molecular complexity, though exact data are unavailable.
- Solubility may be intermediate between cysteine (high) and phenylalanine (moderate), influenced by the hydrophobic phenyl group and hydrophilic thiol .
Chemical Properties
Table 3: Chemical Reactivity
Observations :
- The thiol group in this compound introduces a third ionizable group (pKa ~8.5), absent in non-cysteine dipeptides. This affects its charge state and metal-binding capacity .
- Compared to L-Phenylalanyl-L-phenylalanine, the presence of cysteine increases susceptibility to oxidation, necessitating reducing agents for stability .
Therapeutic Context :
- L-PAM (L-Phenylalanine Mustard): A phenylalanine derivative used in breast cancer therapy, demonstrating efficacy in prolonging disease-free intervals, particularly in premenopausal patients .
- CMF Combination Therapy : Combines cyclophosphamide, methotrexate, and 5-fluorouracil, showing superior antitumor effects over L-PAM, highlighting the impact of structural complexity on therapeutic outcomes .
Implications for this compound :
- Its combination with phenylalanine—a precursor for tyrosine and neurotransmitters—may warrant exploration in metabolic disorders .
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